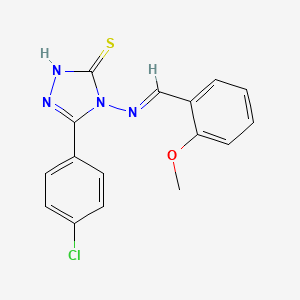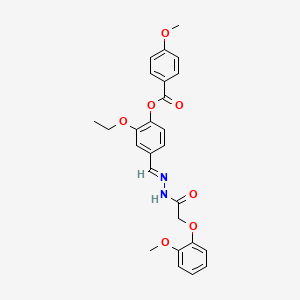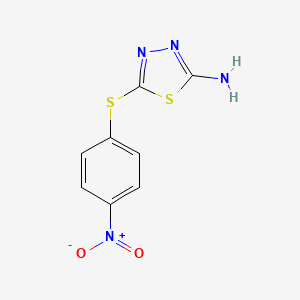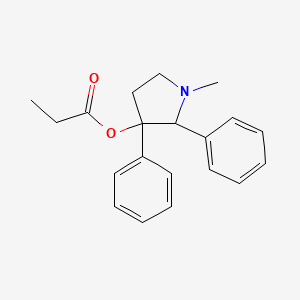
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is a synthetic organic compound characterized by a long dodecyl chain attached to a quinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Hydroxy and Oxo Group Introduction:
Acetamide Formation: The acetamide group is introduced by reacting the quinoline derivative with acetic anhydride.
Dodecyl Chain Attachment: The final step involves the attachment of the dodecyl chain through a nucleophilic substitution reaction, where the quinoline derivative reacts with dodecyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to a hydroxyl group, forming a dihydroquinoline derivative.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or functional group-substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The quinoline core is known for its biological activity, and the addition of the dodecyl chain may enhance its membrane permeability and efficacy.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.
作用机制
The mechanism of action of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide involves its interaction with cellular membranes and proteins. The dodecyl chain allows it to embed in lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of the quinoline moiety to intracellular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide: can be compared to other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties.
This compound: is also similar to other long-chain alkyl derivatives used in surfactants and emulsifiers.
Uniqueness
The uniqueness of this compound lies in its combination of a biologically active quinoline core with a long dodecyl chain, which enhances its membrane permeability and potential applications in various fields. This dual functionality makes it a versatile compound for research and industrial use.
属性
分子式 |
C23H34N2O3 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
N-dodecyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-13-16-24-21(26)17-19-22(27)18-14-11-12-15-20(18)25-23(19)28/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,24,26)(H2,25,27,28) |
InChI 键 |
NJOUCLPXGMQWCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000477.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)

![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)



![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)


![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)
